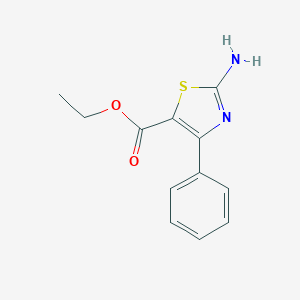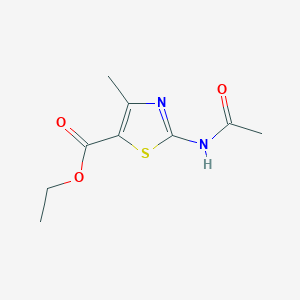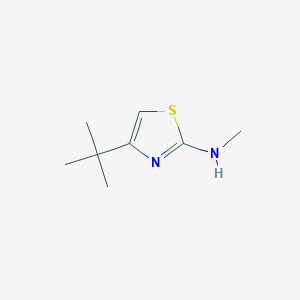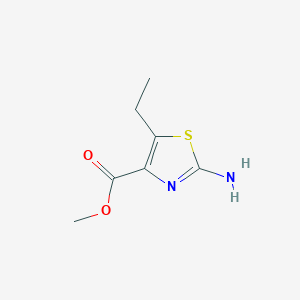
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide, also known as AMF or AICAR, is a nucleoside analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that mimics the effects of adenosine, a naturally occurring nucleoside in the body. The purpose of
Mechanism of Action
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide is a nucleoside analog that mimics the effects of adenosine. It is taken up by cells and converted to its monophosphate form, which activates AMPK by allosteric activation and phosphorylation. AMPK activation by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide leads to the inhibition of mTOR signaling, which plays a critical role in cell growth and survival. In addition, AMPK activation by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide increases glucose uptake and fatty acid oxidation, which leads to the inhibition of lipogenesis and the stimulation of lipolysis.
Biochemical and Physiological Effects:
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to have various biochemical and physiological effects, including the activation of AMPK, inhibition of mTOR signaling, stimulation of glucose uptake and fatty acid oxidation, inhibition of lipogenesis, and stimulation of lipolysis. In addition, N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to induce apoptosis in cancer cells, improve insulin sensitivity and glucose uptake in diabetic animal models, and protect against ischemia/reperfusion injury in the heart and brain.
Advantages and Limitations for Lab Experiments
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. In addition, it has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for research. However, one limitation is that it is a nucleoside analog that mimics the effects of adenosine, which may have off-target effects and interfere with other cellular processes. Furthermore, the optimal concentration and duration of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to identify the molecular targets and signaling pathways that mediate its effects on cellular metabolism and survival. Furthermore, the development of more selective and potent AMPK activators may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide can be synthesized by reacting 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AIC) with formic acid. The reaction produces N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide as a white crystalline powder, which can be purified by recrystallization. The purity of the final product can be verified by high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which plays a critical role in the regulation of glucose and lipid metabolism, as well as cell growth and survival. AMPK activation by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In addition, N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Furthermore, N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has been shown to protect against ischemia/reperfusion injury in the heart and brain.
properties
CAS RN |
50996-15-1 |
|---|---|
Product Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide |
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H8N4O3/c1-10-5(12)3(8-2-11)4(7)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,13) |
InChI Key |
PFMKSQSGPSFNSJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)NC=O |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)NC=O |
Other CAS RN |
50996-15-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)





![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)





